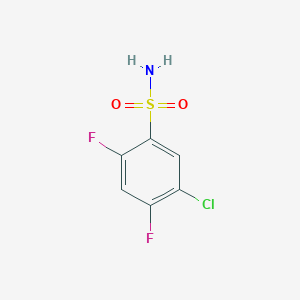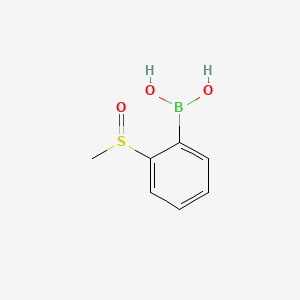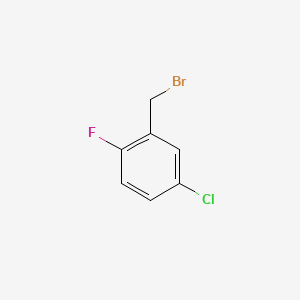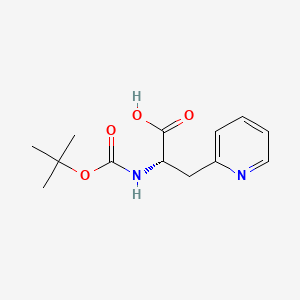
Boc-L-2-Pyridylalanine
Vue d'ensemble
Description
Boc-L-2-Pyridylalanine is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Peptide Chemistry
- Boc-L-2-Pyridylalanine has been synthesized as an electron-rich arylalanine analog with π-donor capability, useful in peptide science. For instance, protected enantiopure 2-pyrrolylalanine, a related compound, was synthesized and employed in peptide chemistry. This synthesis demonstrates the utility of such compounds in creating novel peptides with unique chemical and conformational properties (Doerr & Lubell, 2012).
Native Chemical Ligation
- The compound erythro-N-Boc-β-mercapto-l-phenylalanine, which is structurally related to this compound, enables native chemical ligation at phenylalanine. This indicates the potential of Boc-protected amino acids in facilitating chemical ligations in peptide synthesis (Crich & Banerjee, 2007).
Fluorescence Resonance Energy Transfer (FRET) Applications
- Unnatural amino acids like t-Boc-l-para-amino-phenylalanine have been used to create highly efficient FRET cassettes. These developments suggest the applicability of this compound in creating novel FRET tools for biochemical and molecular biology research (Nampalli et al., 2002).
Recognition by Pyrrolysyl-tRNA Synthetase
- Pyrrolysyl-tRNA synthetase, which recognizes various lysine derivatives including Boc-lysine, has a large amino acid binding pocket. This suggests that enzymes can be engineered to recognize and incorporate this compound into proteins, expanding the potential for protein engineering and synthetic biology (Kobayashi et al., 2009).
Polymer Chemistry and Drug Delivery
- This compound, like other Boc-protected amino acids, could be used in the synthesis of polymers for drug delivery and gene transfer applications. For instance, Boc-protected amino acids have been used to create pH-responsive self-assembled block copolymers, suggesting a similar potential for this compound in the development of novel drug delivery systems (Kumar et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Boc-L-2-Pyridylalanine, also known as Boc-3-(2-pyridyl)-L-alanine, is a complex compound used in various chemical reactions. It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis .
Mode of Action
The Boc group in this compound serves as a protective group for the amino function in the compound . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis , which is a crucial step in many synthetic processes. This interaction with its targets leads to changes in the compound’s structure, enabling it to participate in further reactions.
Biochemical Pathways
Boc-protected amino acids are integral to peptide synthesis, suggesting that this compound may play a role in pathways related to protein synthesis and modification .
Result of Action
The cleavage of the Boc group from this compound results in the formation of an amino function that can participate in further reactions . This is a crucial step in the synthesis of multifunctional targets, particularly in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s action. Additionally, the compound should be stored at low temperatures (0-5°C) to maintain its stability .
Analyse Biochimique
Biochemical Properties
Boc-L-2-Pyridylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a building block in the synthesis of peptides that require the incorporation of a pyridine ring for specific biological activities. The Boc group provides protection to the amino group during chemical reactions, preventing unwanted side reactions. Enzymes such as proteases and peptidases can cleave the Boc group under specific conditions, allowing the free amino group to participate in further biochemical interactions .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into peptides can alter their interaction with cell surface receptors, leading to changes in signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. Its impact on cellular metabolism includes influencing the activity of metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, the pyridine ring in this compound can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their conformation and function. Additionally, the Boc group can be selectively removed under acidic conditions, exposing the free amino group for further interactions. This selective deprotection allows for precise control over the compound’s activity in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its activity in vitro and in vivo, although its effects may diminish over extended periods. Researchers must consider these temporal effects when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage is required to observe measurable effects. At very high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity or organ damage. It is crucial to determine the optimal dosage range for specific applications to avoid these adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be incorporated into peptides and proteins through enzymatic reactions, influencing their structure and function. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes. For example, it can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and activity, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular processes. The precise localization of this compound can influence its interactions with other biomolecules and determine its overall biological activity .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370328 | |
| Record name | Boc-L-2-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71239-85-5 | |
| Record name | Boc-L-2-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-3-(2-pyridyl)-Ala-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


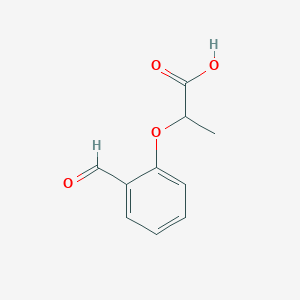


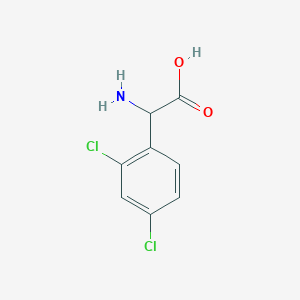
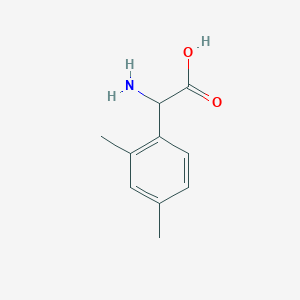
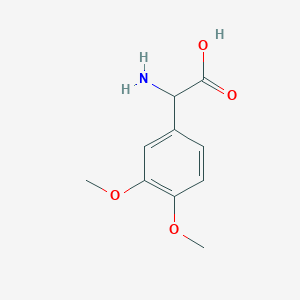
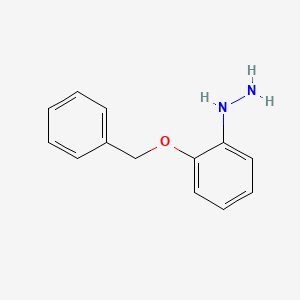
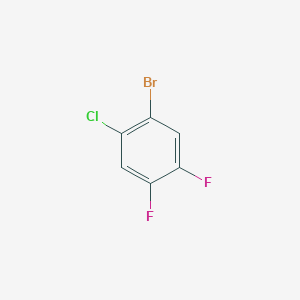
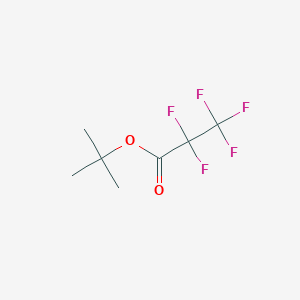
![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
